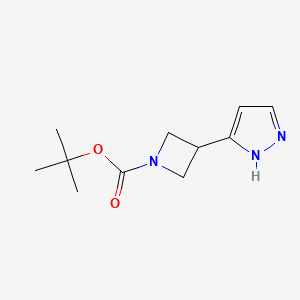

Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2169268-43-1 . It has a molecular weight of 223.27 . The compound is typically stored at room temperature and is in the form of an oil .

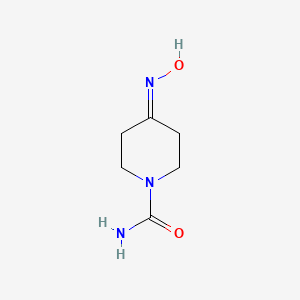

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 223.27 .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

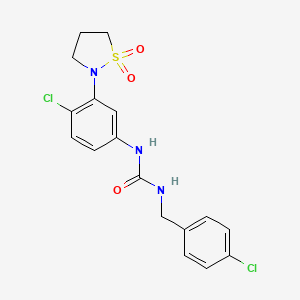

Role in PROTAC Molecule Synthesis : Tert-butyl derivatives, including tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate, play crucial roles as intermediates in the synthesis of target mTOR targeted PROTAC molecules. These compounds are synthesized using palladium-catalyzed Suzuki reactions, yielding high purities and confirming their structure through various spectroscopic methods (Zhang et al., 2022).

Biologically Active Compound Synthesis : Tert-butyl derivatives are important intermediates in synthesizing biologically active compounds, such as crizotinib. The synthesis involves several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structures through mass spectrometry and NMR spectrum analysis. The overall yield of these steps is significant (Kong et al., 2016).

Industrial Synthesis for Baricitinib : In the industrial synthesis of Baricitinib, a compound used for its anti-inflammatory activity, tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate derivatives play a significant role. This synthesis is notable for being green and cost-effective, using commercially available and low-cost starting materials (Cui et al., 2019).

Chemical Structure and Reactivity

Structural Analysis : The structure and reactivity of tert-butyl derivatives, including the specific compound , have been studied extensively. For instance, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The dihedral angle between the pyrazole ring and the piperidine ring in these compounds has been precisely measured (Richter et al., 2009).

Cascade Reactions : Research on tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate derivatives also includes their involvement in cascade reactions. Such reactions are pivotal in synthesizing new chemical structures, demonstrating the compound's versatility in organic synthesis (Ivanov, 2020).

Small Molecule Fixation : Studies have shown that derivatives of tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate can be utilized in small molecule fixation, a process vital in various chemical syntheses. The ability to form adducts with different compounds expands the scope of its application in chemical research (Theuergarten et al., 2012).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

tert-butyl 3-(1H-pyrazol-5-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOIZWJYSRDQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)